イソコナゾール

概要

説明

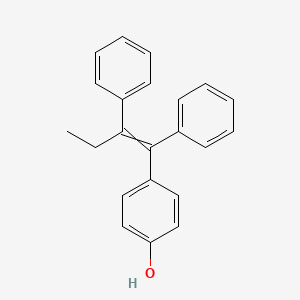

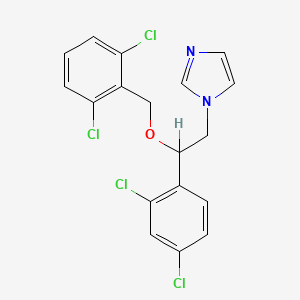

イソコナゾールは、アゾール系抗真菌薬であり、主に表在性皮膚感染症および膣感染症の治療に使用されます。これは、皮膚糸状菌、酵母、カビを含むさまざまな真菌に対して広範囲の活性を示すことが知られています。 イソコナゾールは、有効性に関してしばしばクロトリマゾールと比較されます .

科学的研究の応用

イソコナゾールは、科学研究において幅広い用途を持っています。

化学: 抗真菌剤とその作用機序の研究に使用されます。

生物学: イソコナゾールは、真菌感染症とその治療に関する研究に使用されます。

医学: 皮膚真菌症と膣カンジダ症の治療薬の開発に使用されます。

作用機序

イソコナゾールは、真菌細胞膜の重要な成分であるエルゴステロールの合成を阻害することにより、抗真菌効果を発揮します。それは、ラノステロールからエルゴステロールへの変換に関与する酵素であるラノステロール14-α-デメチラーゼを標的にします。 この酵素を阻害することにより、イソコナゾールは真菌細胞膜の完全性を破壊し、細胞死につながります .

6. 類似の化合物との比較

イソコナゾールは、クロトリマゾール、ミコナゾール、ビフォナゾール、ケトコナゾールなど、他のアゾール系抗真菌薬に似ています。イソコナゾールを際立たせているのは、その広範囲の活性と、皮膚糸状菌と酵母の両方の治療における有効性です。 さらに、イソコナゾール硝酸塩は、ジフルコルチロンなどのコルチコステロイドと組み合わせて使用することができ、その生物学的利用能と治療効果を高めます .

生化学分析

Biochemical Properties

Isoconazole plays a crucial role in biochemical reactions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. Isoconazole interacts with the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol . This interaction is critical for its antifungal activity.

Cellular Effects

Isoconazole exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways and altering gene expression. The compound’s impact on cellular metabolism includes the inhibition of ergosterol synthesis, which is vital for maintaining cell membrane integrity . This disruption leads to increased membrane permeability and ultimately cell death.

Molecular Mechanism

The molecular mechanism of isoconazole involves its binding to the enzyme lanosterol 14α-demethylase, inhibiting its activity. This inhibition prevents the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane . The lack of ergosterol results in increased membrane permeability, leakage of cellular contents, and cell death. Isoconazole’s antifungal activity is primarily due to this disruption of the fungal cell membrane.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isoconazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that isoconazole remains effective over extended periods, maintaining its antifungal activity . Prolonged exposure may lead to resistance in some fungal strains.

Dosage Effects in Animal Models

The effects of isoconazole vary with different dosages in animal models. At therapeutic doses, isoconazole effectively treats fungal infections without causing significant adverse effects . At higher doses, toxic effects such as liver damage and allergic reactions have been observed . These findings highlight the importance of determining the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

Isoconazole is metabolized primarily in the liver through phase I and phase II metabolic reactions . The compound undergoes oxidation, reduction, and hydrolysis, followed by conjugation with glucuronic acid or sulfate. These metabolic pathways are essential for the elimination of isoconazole from the body. The enzymes involved in these pathways include cytochrome P450 enzymes, which play a crucial role in the metabolism of many drugs .

Transport and Distribution

Isoconazole is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, influencing its localization and accumulation in specific tissues. Isoconazole’s distribution is critical for its therapeutic efficacy, as it needs to reach the site of infection to exert its antifungal effects.

Subcellular Localization

The subcellular localization of isoconazole is primarily within the fungal cell membrane, where it exerts its antifungal activity . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell. This localization is essential for its function, as it needs to interact with the enzyme lanosterol 14α-demethylase to inhibit ergosterol synthesis.

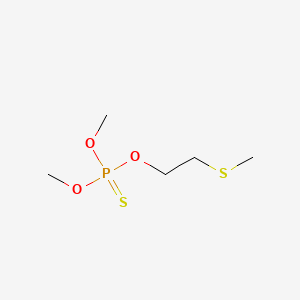

準備方法

イソコナゾールの調製には、いくつかの合成ステップが含まれます。

トリクロロアセトフェノンの触媒作用: 原料であるトリクロロアセトフェノンは、還元触媒を使用して触媒され、1-(2,4-ジクロロフェニル)-2-クロロエタノールが得られます。

N-アルキル化反応: この中間体は、イミダゾールとのN-アルキル化を受け、1-[2-(2,4-ジクロロフェニル)-2-ヒドロキシエチル]イミダゾールを生成します。

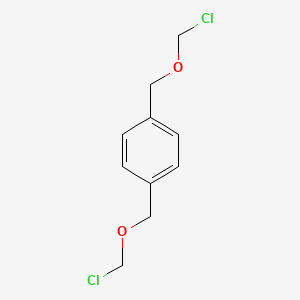

エーテル化: 次に、中間体は2,6-ジクロロベンジルクロリドでエーテル化されます。

酸性化: 生成物は、硝酸を使用して酸性化され、イソコナゾール硝酸塩が生成されます。

再結晶および精製: 粗製のイソコナゾール硝酸塩は再結晶および精製され、最終生成物が得られます.

化学反応の分析

類似化合物との比較

Isoconazole is similar to other azole antifungal drugs, such as:

- Clotrimazole

- Miconazole

- Bifonazole

- Ketoconazole What sets isoconazole apart is its broad-spectrum activity and its effectiveness in treating both dermatophytes and yeasts. Additionally, isoconazole nitrate can be used in combination with corticosteroids like diflucortolone to enhance its bioavailability and therapeutic effects .

特性

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIPASJGOJYODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24168-96-5 (nitrate) | |

| Record name | Isoconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045447 | |

| Record name | Isoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27523-40-6 | |

| Record name | Isoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27523-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRI7WFR424 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does isoconazole nitrate exert its antifungal activity?

A: Isoconazole nitrate primarily targets the fungal cell membrane by inhibiting the synthesis of ergosterol, a crucial component for membrane integrity. [, , ] This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. []

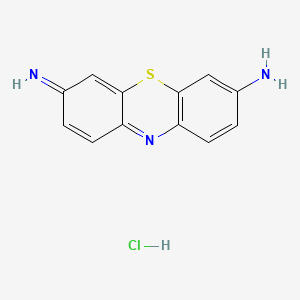

Q2: What is the evidence for isoconazole nitrate's effectiveness against bacterial superinfections in dermatomycoses?

A: Studies have shown that isoconazole nitrate exhibits a broad bacteriostatic and bactericidal action, even against methicillin-resistant Staphylococcus aureus (MRSA). [] This dual antifungal and antibacterial activity makes it particularly beneficial in treating dermatomycoses complicated by bacterial superinfections. [, , , ]

Q3: How does the combination of isoconazole nitrate with a corticosteroid, like diflucortolone valerate, enhance treatment outcomes in inflammatory dermatomycoses?

A: Combining isoconazole nitrate with diflucortolone valerate offers a two-pronged approach. While isoconazole nitrate targets the fungal infection, diflucortolone valerate provides rapid relief from inflammation, erythema, and pruritus often associated with these conditions. [, , , ] This synergistic effect not only improves patient comfort and compliance but also potentially reduces the risk of complications like bacterial superinfection due to scratching. [, , ]

Q4: Are there studies comparing the efficacy of isoconazole nitrate to other antifungal agents?

A: Yes, several studies have compared the efficacy of isoconazole nitrate with other antifungals. One study found isoconazole nitrate 1% cream to be as effective and safe as miconazole nitrate 2% cream in treating tinea pedis and tinea corporis/cruris. [] Another study showed comparable efficacy between isoconazole nitrate and clotrimazole for single-dose treatment of vaginal candidiasis. []

Q5: What is the molecular formula and weight of isoconazole nitrate?

A: The molecular formula of isoconazole nitrate is C18H14Cl4N2O•HNO3, and its molecular weight is 479.14 g/mol. [, ]

Q6: What spectroscopic techniques have been employed to characterize isoconazole nitrate?

A: Researchers have used various spectroscopic methods to analyze isoconazole nitrate, including Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and proton nuclear magnetic resonance spectroscopy (1H NMR). [] These techniques provide valuable information about the compound's functional groups, electronic transitions, and proton environments. []

Q7: How does the structure of isoconazole nitrate contribute to its antifungal activity?

A: The presence of a halogenated aromatic ring and an imidazole ring in the structure of isoconazole nitrate are crucial for its antifungal activity. [, ] The imidazole ring interacts with the heme iron in the active site of fungal cytochrome P450 enzymes, particularly CYP51, leading to the inhibition of ergosterol biosynthesis. []

Q8: What formulation strategies have been explored to enhance the bioavailability of isoconazole nitrate?

A: Researchers have investigated various formulations, including creams, solutions, sprays, and nanoemulsions, to improve the delivery and bioavailability of isoconazole nitrate. [, , ] Nanoemulsions, in particular, hold promise due to their ability to increase drug penetration through the skin barrier, thereby enhancing efficacy. []

Q9: What is known about the pharmacokinetics of isoconazole nitrate after topical application?

A: Studies have shown that isoconazole nitrate, applied topically, achieves high concentrations in the stratum corneum and persists for extended periods, even after treatment cessation. [, ] This persistence contributes to its long-lasting protective effect against reinfection. []

Q10: What is the safety profile of isoconazole nitrate?

A: Isoconazole nitrate is generally well-tolerated, with minimal systemic absorption after topical application. [] Local side effects, such as irritation, itching, or erythema, are infrequent and typically mild. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[9-Ethyl-6-(1-hydroxyiminoethyl)-3-carbazolyl]ethanone oxime](/img/structure/B1215791.png)

![3-ethyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1215793.png)

![24-[2-[Bis[2-(12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl)ethylamino]phosphinothioylamino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol](/img/structure/B1215795.png)

![2-[(2S,3R,4S,6R)-2-HYDROXY-3,4-DIMETHOXY-6-{[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CYCLOHEXYLIDENE]ACETONITRILE](/img/structure/B1215805.png)